Cas no 3705-87-1 (1H-Benzimidazole,2-chloro-1-(1-methylethyl)-)
1H-Benzimidazole,2-chloro-1-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,2-chloro-1-(1-methylethyl)-
- 2-Chloro-1-isopropyl-1H-benzimidazole
- 1-isopropyl-2-chloro-1H-benzoimidazole
- 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone
- 2-chloro-1-(1-methylethyl)-1H-benzimidazole
- 2-chloro-1-(1-methylethyl)benzimidazole
- 2-chloro-1-(2-isopropyl-1,2,4-triazol-3-yl)ethanone
- 2-chloro-1-(2-isopropyl-2H-[1,2,4]triazol-3-yl)-ethanone
- 2-chloro-1-isopropyl-1H-benzoimidazole
- AK118799
- AM80951
- FT-0686298
- KB-229293
- QC-773
- WTI-11791
- 1H-Benzimidazole,2-chloro-1-(1-methylethyl)-(9CI)
- 2-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole
- 3705-87-1
- AKOS006271940
- A1-36113
- DS-9332
- 1-isopropyl-2-chlorobenzimidazole
- MAVNZJBNKICAAC-UHFFFAOYSA-N
- D82881
- 2-Chloro-1-isopropyl-1H-benzo[d]imidazole
- 2-chloro-1-propan-2-ylbenzimidazole
- SCHEMBL1128688
- SY121158
- MFCD00456409
- CS-0154200
- XH0039
-
- MDL: MFCD00456409
- Inchi: 1S/C10H11ClN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3
- InChI Key: MAVNZJBNKICAAC-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CC=CC=2N1C(C)C
Computed Properties
- Exact Mass: 194.0610761g/mol
- Monoisotopic Mass: 194.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.8Ų
1H-Benzimidazole,2-chloro-1-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003064-5g |
2-Chloro-1-isopropyl-1H-benzo[d]imidazole |
3705-87-1 | 95% | 5g |
$1075.35 | 2023-09-02 | |
| Alichem | A069003064-10g |
2-Chloro-1-isopropyl-1H-benzo[d]imidazole |
3705-87-1 | 95% | 10g |
$1366.80 | 2023-09-02 | |
| Alichem | A069003064-25g |
2-Chloro-1-isopropyl-1H-benzo[d]imidazole |
3705-87-1 | 95% | 25g |
$2387.88 | 2023-09-02 | |
| Chemenu | CM154754-1g |
2-chloro-1-isopropyl-1H-benzo[d]imidazole |
3705-87-1 | 95% | 1g |
$389 | 2021-06-09 | |
| Chemenu | CM154754-5g |
2-chloro-1-isopropyl-1H-benzo[d]imidazole |
3705-87-1 | 95% | 5g |
$731 | 2021-06-09 | |
| Chemenu | CM154754-10g |
2-chloro-1-isopropyl-1H-benzo[d]imidazole |
3705-87-1 | 95% | 10g |
$978 | 2021-06-09 | |
| Chemenu | CM154754-25g |
2-chloro-1-isopropyl-1H-benzo[d]imidazole |
3705-87-1 | 95% | 25g |
$1763 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC484-200mg |
1H-Benzimidazole,2-chloro-1-(1-methylethyl)- |
3705-87-1 | 95+% | 200mg |
936.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC484-50mg |
1H-Benzimidazole,2-chloro-1-(1-methylethyl)- |
3705-87-1 | 95+% | 50mg |
468.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC484-1g |
1H-Benzimidazole,2-chloro-1-(1-methylethyl)- |
3705-87-1 | 95+% | 1g |
1755.0CNY | 2021-07-17 |
1H-Benzimidazole,2-chloro-1-(1-methylethyl)- Suppliers
1H-Benzimidazole,2-chloro-1-(1-methylethyl)- Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1H-Benzimidazole,2-chloro-1-(1-methylethyl)-
Compound CAS No. 3705-87-1: 2-Chloro-N-(1-methylethyl)-1H-benzimidazole
The compound with CAS No. 3705-87-1, commonly referred to as 2-Chloro-N-(1-methylethyl)-1H-benzimidazole, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of a chlorine substituent at the 2-position and an isopropyl group at the N-position introduces unique electronic and steric properties to the molecule, making it highly versatile for different chemical reactions and applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Chloro-N-(1-methylethyl)-1H-benzimidazole through various methodologies. One notable approach involves the reaction of o-phenylenediamine derivatives with chloroacetic acid or its equivalents under specific conditions. The incorporation of the isopropyl group is typically achieved via nucleophilic substitution or alkylation reactions, depending on the desired regiochemistry. These synthetic strategies have been optimized to enhance yield and purity, ensuring the compound's readiness for downstream applications.
One of the most promising areas of research involving this compound is its application in drug discovery. The benzimidazole scaffold is well-known for its ability to interact with biological targets such as protein kinases and enzymes, making it a valuable component in medicinal chemistry. Recent studies have explored the potential of 2-Chloro-N-(1-methylethyl)-1H-benzimidazole as a lead compound for developing inhibitors against cancer-related kinases. The chlorine substituent at the 2-position plays a critical role in modulating the compound's pharmacokinetic properties, while the isopropyl group contributes to its lipophilicity, enhancing its bioavailability.
In addition to its role in drug discovery, 2-Chloro-N-(1-methylethyl)-1H-benzimidazole has found applications in materials science, particularly in the development of advanced materials for electronic devices. The compound's aromaticity and heterocyclic nature make it an ideal candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to improve their electrical conductivity and thermal stability. The steric effects introduced by the isopropyl group have been shown to influence the molecular packing density, which is crucial for optimizing device performance.
The structural versatility of 2-Chloro-N-(1-methylethyl)-1H-benzimidazole also extends to its use as a building block in supramolecular chemistry. By exploiting hydrogen bonding interactions between the nitrogen atoms in the imidazole ring and other functional groups, researchers have successfully synthesized self-assembled structures with potential applications in catalysis and sensing technologies. The chlorine substituent further enhances these interactions by introducing electron-withdrawing effects, which can be tuned to achieve desired supramolecular architectures.
From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of compounds like 2-Chloro-N-(1-methylethyl)-1H-benzimidazole. Recent studies have investigated how microbial communities metabolize this compound under various conditions, providing insights into its environmental fate and potential risks. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, 2-Chloro-N-(1-methylethyl)-1H-benzimidazole (CAS No. 3705-87-1) stands out as a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure enables it to serve as both a functional building block and an active ingredient in cutting-edge technologies. As research continues to uncover new applications and optimize synthetic routes, this compound will undoubtedly play an increasingly important role in advancing modern chemistry.
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